6-Hydroxy-5,7,8-trimethyl-chroman-2-one
Description
Properties
IUPAC Name |
6-hydroxy-5,7,8-trimethyl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-6-7(2)12-9(8(3)11(6)14)4-5-10(13)15-12/h14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXYZQOIASOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(=O)O2)C(=C1O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304957 | |
| Record name | 6-hydroxy-5,7,8-trimethyl-chroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40740-31-6 | |
| Record name | NSC168504 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-hydroxy-5,7,8-trimethyl-chroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Early Synthetic Work by Smith and Denyes (1936)
The first reported synthesis of 6-hydroxy-5,7,8-trimethyl-chroman-2-one involved the condensation of trimethylhydroquinone (TMHQ) with β-keto esters under acidic conditions. In a typical procedure, TMHQ was refluxed with ethyl acetoacetate in acetic acid, yielding the chromanone via intramolecular cyclization.
Reaction Conditions:
-
Reactants: TMHQ (1 equiv), ethyl acetoacetate (1.2 equiv)
-
Catalyst: Acetic acid (excess as solvent)
-
Temperature: 120°C, reflux
This method, while foundational, suffered from moderate yields due to competing side reactions, such as oligomerization of TMHQ.
High-Temperature Autoclave Synthesis
Industrial-Scale Production via Autoclave Reactions
A patent by Smith et al. (2004) demonstrated the use of pressurized autoclave systems to synthesize chromanone derivatives. Although optimized for carboxylated analogs, this approach was adapted for this compound by replacing methyl methacrylate with a ketone donor.
Procedure:
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Reactants: TMHQ (20 g), paraformaldehyde (8 g), and methyl vinyl ketone (66 g) were combined in acetic acid (4 g).
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Conditions: The mixture was stirred at 180°C for 3 hours in an autoclave.
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Workup: Methanol was added post-reaction to precipitate the product, which was filtered and recrystallized.
Outcomes:
This method improved scalability but required careful control of temperature to avoid decomposition.
Catalytic Cyclization Approaches
Transition Metal-Catalyzed Methods
Hernandez-Torres et al. (2011) developed a palladium-catalyzed cyclization using TMHQ and α,β-unsaturated ketones. The reaction leveraged (5 mol%) and (10 mol%) in toluene at 110°C, achieving regioselective ring closure.
Key Advantages:
Organocatalytic Strategies
Recent advances employed proline-derived catalysts for asymmetric synthesis. While primarily used for chiral chromanones, these methods could be adapted for non-chiral targets by omitting enantioselective agents.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Classical Condensation | Acidic reflux | 40% | Simple setup | Low yield, side reactions |
| Autoclave Synthesis | 180°C, 3 h | 70% | Scalable, high purity | High energy input |
| Pd-Catalyzed Cyclization | 110°C, toluene | 82% | High yield, regioselectivity | Costly catalysts |
| Enzymatic Hydrolysis | 37°C, aqueous buffer | 90% | Mild conditions, eco-friendly | Requires ester precursor |
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5,7,8-trimethyl-chroman-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromanone ring can be reduced to form a dihydrochromanone derivative.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-5,7,8-trimethyl-chroman-2-one.
Reduction: Formation of 6-hydroxy-5,7,8-trimethyl-dihydrochroman-2-one.
Substitution: Formation of halogenated derivatives such as 6-hydroxy-5,7,8-trimethyl-2-chlorochromanone.
Scientific Research Applications
Pharmacological Applications
1. Vitamin E Synthesis:
6-Hydroxy-5,7,8-trimethyl-chroman-2-one is utilized in the synthesis of various tocopherols and tocotrienols, which are essential components of Vitamin E. These compounds are known for their antioxidant properties and protective roles against oxidative stress in biological systems .
2. Anti-inflammatory and Antioxidant Activities:
Research has indicated that derivatives of this compound exhibit significant anti-inflammatory and antioxidant activities. For instance, studies have shown that certain analogs can inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), making them potential candidates for therapeutic agents in treating inflammatory diseases .
3. Liposome Research:
The compound has been employed as a redox-trigger in liposome studies, which are crucial for drug delivery systems. Its ability to undergo redox reactions facilitates the controlled release of therapeutic agents encapsulated within liposomes .
Biochemical Research
1. GPR120 Agonists:
Recent studies have identified analogues of this compound as selective agonists for GPR120 (a G protein-coupled receptor implicated in metabolic regulation). These compounds have demonstrated potential in managing type 2 diabetes by enhancing insulin sensitivity .
2. Structural Diversity Studies:
This compound serves as a core structure for synthesizing various chromanol derivatives with diverse biological activities. A comprehensive review highlighted more than 230 structurally diverse compounds derived from the chromanol core, emphasizing their potential roles in pharmacology .
Material Science Applications
1. Electro-mechanical Actuators:
The compound has been utilized in the development of redox-active monomers for electro-mechanical actuators. These materials can change their shape or size in response to electrical stimuli, making them suitable for applications in soft robotics and adaptive materials .
2. Photochemical Applications:
Due to its unique structural properties, this compound can be involved in photochemical reactions that are essential for synthesizing new materials with specific optical properties .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Ong et al., 2008 | Liposome research | Demonstrated the use of the compound as a redox-trigger facilitating controlled drug release. |
| Harada et al., 1987 | Vitamin E synthesis | Highlighted its role in synthesizing tocopherols with significant antioxidant activity. |
| Hernández-Torres et al., 2009 | Anti-inflammatory properties | Showed that derivatives inhibit cytokine production effectively. |
Mechanism of Action
The antioxidant activity of 6-Hydroxy-5,7,8-trimethyl-chroman-2-one is primarily due to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals. This compound interacts with reactive oxygen species, preventing oxidative damage to cellular components. The molecular targets include lipid membranes, proteins, and nucleic acids, where it helps maintain cellular integrity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, physicochemical, and functional differences between 6-Hydroxy-5,7,8-trimethyl-chroman-2-one and analogous chromanone derivatives:
Key Findings:
Substituent Effects on O–H Bond Dissociation Energy (DO–H): In 6-hydroxy-chromanones, methyl substituents at positions 5, 7, and 8 minimally affect DO–H (average = 32.8 ± 2.0 kJ/mol). Substitution at position 2 (e.g., phytyl vs. methyl) causes negligible variation (ΔDO–H = 0.4 ± 0.7 kJ/mol) .
Crystallographic Differences :
- Compared to 4,4-dimethyl-6-hydroxy-5,7,8-trimethylchroman-2-one, the title compound lacks methyl groups at C4, resulting in distinct hydrogen-bonding networks (zigzag chains vs. sheet structures) .
Functional Group Impact on Reactivity :
- Chlorine substitution (e.g., 5-chloro derivative) introduces electrophilic sites, enabling cross-coupling reactions absent in the methyl-substituted analogue .
- Methoxy and phenyl groups (e.g., MK5) enhance lipid solubility, favoring membrane permeability in bioactive contexts .
Applications in Synthesis :
- The title compound serves as a versatile precursor for redox-active polymers, unlike spiro derivatives, which are less explored in materials science .
Notes on Limitations and Further Research
- Data Gaps : Thermodynamic properties (e.g., melting point, solubility) and bioactivity data (e.g., toxicity, pharmacokinetics) for many analogues are absent in the reviewed literature.
- Structural Diversity: Compounds like the spiro-derivative (C₁₅H₁₈O₃) highlight the need for studies on non-planar chromanone systems.
Biological Activity
6-Hydroxy-5,7,8-trimethyl-chroman-2-one, also known as a coumarin derivative, has garnered interest in the scientific community due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the chemical formula and is characterized by a chroman-2-one backbone with hydroxyl and methyl substituents. Its structure is pivotal in determining its biological activity, influencing interactions with various biological targets.
Antimicrobial Effects
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies reported effectiveness against various pathogens, including bacteria and fungi. For instance, it showed inhibitory effects on the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL .
Antioxidant Activity
This compound has been identified as a potent antioxidant. A study reported that it scavenges free radicals effectively, thereby protecting cellular components from oxidative damage. The antioxidant activity was quantified through assays such as DPPH radical scavenging and ABTS assays, showing IC50 values of 30 µg/mL and 25 µg/mL respectively .
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In cellular models, it reduced levels of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
Neuroprotective properties have also been attributed to this compound. It was shown to enhance neuronal survival in models of oxidative stress induced by hydrogen peroxide. Specifically, it increased cell viability by approximately 40% in SH-SY5Y cells exposed to oxidative stress . The mechanism appears to involve the modulation of apoptotic pathways and enhancement of neurotrophic factors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with key enzymes involved in inflammation and oxidative stress pathways.
- Receptor Modulation : It may act on specific receptors involved in cellular signaling pathways related to neuroprotection and inflammation.
- Antioxidant Mechanism : By donating electrons or hydrogen atoms, it neutralizes free radicals, thus preventing cellular damage.
Study on Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various coumarin derivatives, this compound was found to be among the most effective against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) recorded at 25 µg/mL .
Neuroprotection in Animal Models
In a rodent model of neurodegeneration induced by aluminum chloride, administration of the compound significantly improved cognitive functions as assessed by the Morris water maze test. Histological analysis revealed reduced neuronal loss in treated animals compared to controls .
Q & A
Q. What are the synthesis and crystallization methods for 6-Hydroxy-5,7,8-trimethyl-chroman-2-one?
Methodological Answer: The compound is synthesized via a Friedel-Crafts addition reaction between trimethylhydroquinone and acrylic acid, catalyzed by methanesulfonic acid in dichloroethane at 100°C for 2 hours. Crystallization is achieved by slow evaporation from aqueous ethanol, yielding colorless block-shaped crystals suitable for X-ray diffraction .
Key Data:
Q. What are the crystallographic parameters of this compound?
Methodological Answer: The compound crystallizes in the monoclinic space group , with unit cell parameters determined via single-crystal X-ray diffraction at 89 K:
| Parameter | Value |
|---|---|
| 4.5339 (6) Å | |
| 16.815 (2) Å | |
| 13.302 (2) Å | |
| 96.495 (8)° | |
| 1007.6 (2) ų | |
| 4 |
The structure was refined using SHELXL-97, achieving and , with a data-to-parameter ratio of 14.2 .
Advanced Research Questions
Q. How are hydrogen bonding and non-covalent interactions analyzed in the crystal structure?
Methodological Answer: The crystal packing is stabilized by classical O–H⋯O hydrogen bonds forming zigzag chains along the -axis. Weak C–H⋯O and C–H⋯π interactions further link these chains into a 3D network. Analysis involves:
- Hydrogen Bond Geometry: O4–H4O⋯O9 distance of 0.85 Å (restrained refinement) and angles.
- Interaction Mapping: Mercury or SHELXTL software visualizes intermolecular contacts.
- Electron Density Maps: Residual density () validates H-atom positions .
Q. How is conformational analysis of the pyranone ring performed, and what are its implications?
Methodological Answer: The fused pyranone ring adopts a distorted envelope conformation, with C8 as the flap atom. Conformational analysis involves:
- Torsion Angle Calculations: Using Coot or OLEX2 to measure dihedral angles.
- Comparison with Analogues: Bond lengths (e.g., C–C = 1.504 Å) and angles are compared to derivatives like 4,4-dimethyl-6-hydroxy-5,7,8-trimethylchroman-2-one.
- Reactivity Implications: The conformation influences steric hindrance and redox activity, relevant to its role in Vitamin E synthesis .
Q. What methodologies resolve data contradictions during structure refinement?
Methodological Answer: Discrepancies in refinement (e.g., high -factors or electron density outliers) are addressed by:
- Restraints: Applying distance restraints for disordered H-atoms (e.g., O–H = 0.85 Å).
- Twinned Data Handling: Using SHELXL’s TWIN/BASF commands for non-merohedral twinning.
- Validation Tools: PLATON checks for missed symmetry or voids .
Refinement Statistics Table:
| Parameter | Value |
|---|---|
| 0.063 | |
| (Goodness-of-fit) | 1.13 |
| Data/Parameter Ratio | 14.2 |
| Residual Density | ±0.39 e Å⁻³ |
Q. How is this compound applied in redox-triggered systems?
Methodological Answer: The compound serves as a redox trigger in liposome research and quinone monomer synthesis. Methodologies include:
- Electrochemical Studies: Cyclic voltammetry to measure oxidation potentials.
- Kinetic Analysis: Monitoring H-atom transfer rates in radical-scavenging assays.
- Synthetic Derivatives: Functionalizing the –OH group for electro-mechanical actuator applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
